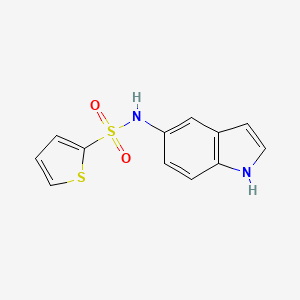
N-(1H-indol-5-yl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides, including N-(1H-indol-5-yl)thiophene-2-sulfonamide, have been explored as potent inhibitors of carbonic anhydrase I and II isoenzymes. These isoenzymes are critical in various physiological processes, and their inhibition can have therapeutic implications. The compounds demonstrated significant inhibitory effects at small concentrations, offering potential for the design of novel therapeutic agents (Alım, Köksal, & Karaman, 2020).
Urease Inhibition and Antibacterial Properties
Research has shown that thiophene sulfonamide derivatives, including those structurally related to N-(1H-indol-5-yl)thiophene-2-sulfonamide, exhibit urease inhibition and antibacterial activities. These properties are influenced by different functional groups, indicating potential in developing antibacterial therapies (Noreen et al., 2017).
Cerebrovascular and Anticonvulsant Activities
A series of thiophene-2-sulfonamides has been reported to possess cerebrovasodilatory and anticonvulsant activities. These compounds, including those similar to N-(1H-indol-5-yl)thiophene-2-sulfonamide, showed promise in increasing cerebral blood flow and providing anticonvulsant effects in animal models (Barnish et al., 1981).
Molecular Docking and Computational Studies
Thiophene sulfonamide derivatives have been subjected to molecular docking and computational studies to understand their interaction mechanisms and potential applications in drug design. These studies provide insights into the structural features critical for their biological activities (Mubarik et al., 2021).
Antitumor and Antiviral Activities
Recent studies have also indicated that thiophene sulfonamide derivatives exhibit potential antitumor and antiviral activities. This highlights the broad spectrum of therapeutic applications that compounds like N-(1H-indol-5-yl)thiophene-2-sulfonamide may have (Hafez, Alsalamah, & El-Gazzar, 2017).
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJFUFUOIJGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)
![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)
![N-cyano-2-fluoro-5-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2368819.png)
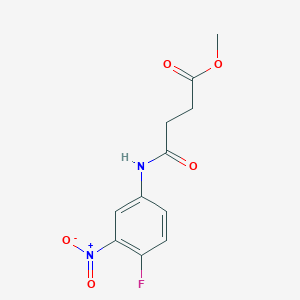
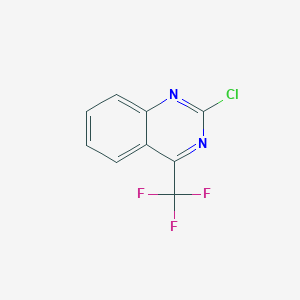
![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)
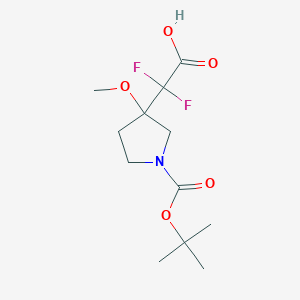
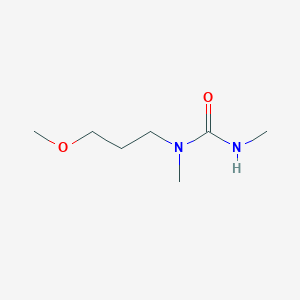
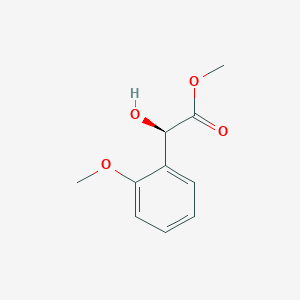
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
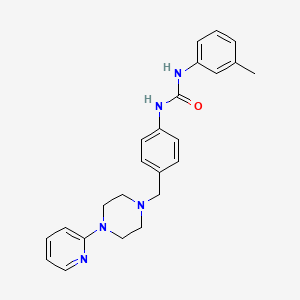
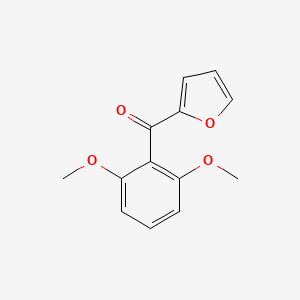
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)